N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F3N4O4S and its molecular weight is 440.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of pyridazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H13F3N4O3, and it has a molecular weight of approximately 390.3 g/mol. The structure features a pyridazine core substituted with a pyridine ring and a trifluoromethoxy group, which may enhance its biological activity through increased lipophilicity and target specificity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃F₃N₄O₃ |
Molecular Weight | 390.3 g/mol |
CAS Number | 1257547-86-6 |
Anticancer Activity
Research indicates that pyridazine derivatives exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR kinases, which are critical in cancer cell proliferation. Studies on related compounds suggest that the presence of the pyridazine ring enhances cytotoxicity against various cancer cell lines, including those from leukemia and solid tumors .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that derivatives with similar benzenesulfonamide moieties exhibited significant COX-1/COX-2 inhibition, leading to reduced edema in animal models . The structure-activity relationship indicates that modifications in the sulfonamide group can enhance anti-inflammatory activity.
Antimicrobial Properties
Pyridazine derivatives have also been explored for their antimicrobial activities. The presence of the pyridine moiety may contribute to enhanced binding to bacterial targets, thereby exhibiting inhibitory effects against various pathogens. Preliminary studies suggest that this compound could serve as a lead for developing new antibiotics.
Case Studies
- Antitumor Activity : A study evaluating the cytotoxic effects of various pyridazine derivatives reported that compounds structurally related to this compound showed significant growth inhibition in multiple cancer cell lines. The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like imatinib .
- Inflammation Model : In an in vivo model assessing anti-inflammatory effects, the compound exhibited a dose-dependent reduction in paw edema induced by carrageenan, with efficacy levels approaching that of standard treatments such as celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Trifluoromethoxy Group | Enhances lipophilicity and target affinity |
Pyridine Substitution | Increases interaction with biological targets |
Sulfonamide Moiety | Critical for COX inhibition |
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S/c19-18(20,21)29-14-1-3-15(4-2-14)30(27,28)23-11-12-25-17(26)6-5-16(24-25)13-7-9-22-10-8-13/h1-10,23H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKWJECJUSHCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.